molecular formula C21H21N5O3 B10995291 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10995291
M. Wt: 391.4 g/mol
InChI Key: HLYRAZRACDVVSD-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the triazole derivative with a pyrrolidine carboxamide under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a triazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-29-17-9-7-14(8-10-17)11-18-22-21(25-24-18)23-20(28)15-12-19(27)26(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,22,23,24,25,28)

InChI Key

HLYRAZRACDVVSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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